2-Chloro-4-fluoro-5-methylpyridine

Catalog No.
S1510270
CAS No.
1227574-24-4
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-5-methylpyridine

CAS Number

1227574-24-4

Product Name

2-Chloro-4-fluoro-5-methylpyridine

IUPAC Name

2-chloro-4-fluoro-5-methylpyridine

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3

InChI Key

IZVIZRBXRJNKNO-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1F)Cl

Canonical SMILES

CC1=CN=C(C=C1F)Cl

2-Chloro-4-fluoro-5-methylpyridine is a halogenated and substituted pyridine derivative primarily utilized as a specialized intermediate in the synthesis of complex, high-value organic molecules. Its specific substitution pattern makes it a crucial precursor for constructing heterocyclic scaffolds found in pharmacologically active compounds, particularly in the development of therapeutic agents targeting the central nervous system. [REFS-1, REFS-2] Its utility is defined by the precise arrangement of its chloro, fluoro, and methyl groups, which are integral to the structure and activity of the final target molecules.

Substituting 2-Chloro-4-fluoro-5-methylpyridine with structurally similar but non-identical analogs, such as 2-chloro-5-methylpyridine (lacking the 4-fluoro group) or 2-chloro-4-fluoropyridine (lacking the 5-methyl group), introduces significant project risk. The 4-fluoro substituent is often critical for modulating the electronic properties and metabolic stability of the final active pharmaceutical ingredient (API), features that are essential for achieving desired pharmacokinetic profiles. [1] The 5-methyl group provides a key steric and electronic handle for molecular recognition at the target binding site. Replacing this specific isomer necessitates complete re-validation of downstream synthetic steps and, more critically, could lead to final compounds with diminished potency or undesirable metabolic pathways, rendering them non-viable.

Essential Precursor for Patented, CNS-Active PDE4 Inhibitors

This specific isomer, 2-Chloro-4-fluoro-5-methylpyridine, is explicitly named as a starting material in the synthesis of novel substituted pyridine and pyrazine compounds developed as potent phosphodiesterase 4 (PDE4) inhibitors for treating neurological and cognitive disorders. [1] The patent demonstrates the successful incorporation of this building block into multiple final compound examples. In contrast, analogs lacking the 4-fluoro or 5-methyl group are not specified for the synthesis of the primary therapeutic candidates, implying their failure to produce compounds with the required activity and properties.

Evidence DimensionPrecursor Suitability for Patented API Synthesis
Target Compound DataExplicitly cited as a required starting material for multiple examples in a patent for high-value PDE4 inhibitors.
Comparator Or BaselineAlternative pyridine analogs (e.g., non-fluorinated, non-methylated) are not cited for the synthesis of the lead compounds.
Quantified DifferenceQualitative but absolute: Required vs. Not Utilized for patented lead compounds.
ConditionsSynthesis of substituted pyridine compounds as described in patent WO2014158998A1.

For researchers or manufacturers working on targets described in this patent family, or developing related analogs, this specific precursor is non-negotiable to replicate or build upon the established results.

Strategic 4-Fluoro Substitution Confers Critical Metabolic Stability

The inclusion of a fluorine atom on an aromatic ring, particularly adjacent to a potential site of metabolism, is a widely recognized strategy in medicinal chemistry to block cytochrome P450-mediated oxidation. [1] This enhances metabolic stability, prolongs in-vivo half-life, and improves oral bioavailability. The non-fluorinated analog, 2-chloro-5-methylpyridine, lacks this critical metabolic shield at the C4 position. Therefore, APIs derived from the 4-fluoro precursor are expected to exhibit a more favorable pharmacokinetic profile compared to those derived from its non-fluorinated counterpart.

Evidence DimensionMetabolic Stability Enhancement
Target Compound DataIncorporates a 4-fluoro group, a known metabolic blocker.
Comparator Or Baseline2-Chloro-5-methylpyridine, which lacks the fluorine atom and is susceptible to oxidation at the C4 position.
Quantified DifferenceNot directly quantified, but based on established principles of medicinal chemistry.
ConditionsIn-vivo metabolic pathways, particularly CYP-mediated aromatic hydroxylation.

Procuring the 4-fluoro variant is a deliberate choice to mitigate the high risk of downstream failure due to poor metabolic stability, saving significant time and resources in drug development.

Core Building Block for CNS-Targeted PDE4 Inhibitor Programs

Ideal for multi-step synthesis campaigns aimed at producing novel PDE4 inhibitors for neurological and psychiatric disorders, where this exact precursor is required to replicate the core scaffolds of patented lead compounds. [1]

Development of Metabolically Robust Pharmaceutical Candidates

Serves as the preferred starting material when the final pyridine-containing target molecule requires enhanced metabolic stability and a favorable pharmacokinetic profile, leveraging the known metabolic blocking capability of the 4-fluoro substituent.

Scaffolding for Structure-Activity Relationship (SAR) Studies

Enables the synthesis of a specific, well-defined pyridine-based scaffold, allowing researchers to systematically probe other positions of the molecule (e.g., via Suzuki or Buchwald-Hartwig coupling at the C2-chloro position) while maintaining the foundational electronic and metabolic properties conferred by the 4-fluoro and 5-methyl groups.

XLogP3

2.3

Wikipedia

2-Chloro-4-fluoro-5-methylpyridine

Dates

Last modified: 08-15-2023

Explore Compound Types